TFMN has been explored in medicinal chemistry due to its structural similarity to nicotinamide, a vital cellular metabolite involved in various biological processes. Researchers have investigated its potential as a scaffold for developing new drugs targeting different diseases, including:
TFMN's unique chemical properties, including its electron-withdrawing trifluoromethyl group and aromatic ring structure, make it an interesting candidate for material science applications. Some potential areas of exploration include:
The introduction of a radioactive isotope into TFMN's structure could enable its use in radiopharmaceutical development. Radiolabeled TFMN derivatives could be valuable for:
4-(Trifluoromethyl)nicotinonitrile is a chemical compound characterized by its trifluoromethyl group attached to the nicotinonitrile framework. Its molecular formula is C₇H₃F₃N₂, and it has a molecular weight of 172.11 g/mol. This compound is notable for its unique structural properties, which contribute to its reactivity and potential applications in various fields, including pharmaceuticals and agrochemicals.
Research indicates that compounds similar to 4-(trifluoromethyl)nicotinonitrile exhibit significant biological activities, including:
Several synthesis methods exist for producing 4-(trifluoromethyl)nicotinonitrile:
4-(Trifluoromethyl)nicotinonitrile has potential applications in various fields:
Several compounds share structural similarities with 4-(trifluoromethyl)nicotinonitrile. Here is a comparison highlighting their uniqueness:
Compound Name | Similarity Index | Unique Features |
---|---|---|
5-(Trifluoromethyl)pyridin-2-ol | 0.68 | Hydroxyl group provides additional reactivity |
6-Hydroxy-4-methylnicotinonitrile | 0.66 | Contains a hydroxyl group that alters solubility |
6-Methyl-4-(trifluoromethyl)nicotinonitrile | 0.67 | Methyl substitution influences lipophilicity |
6-Chloro-4-(trifluoromethyl)nicotinonitrile | 0.64 | Chlorine introduces different electronic properties |
4-((5-(Trifluoromethyl)pyridin-2-yl)oxy)benzonitrile | 0.70 | Ether linkage enhances stability and reactivity |
These compounds exhibit varying degrees of biological activity and chemical reactivity due to their structural differences, making them valuable for diverse applications in research and industry.
Irritant